molecular formula C5H9NO2 B14688022 2-Nitro-2-pentene CAS No. 27748-50-1

2-Nitro-2-pentene

Katalognummer: B14688022
CAS-Nummer: 27748-50-1
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: GRIOPRKVQWFULY-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-2-pentene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a pentene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitro-2-pentene can be synthesized through several methods. One common approach involves the nitration of 2-pentene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent production rates.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitro-2-pentene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Nitroalkenes and other oxidized derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted nitroalkenes.

Wissenschaftliche Forschungsanwendungen

2-Nitro-2-pentene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-2-pentene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

    2-Nitropropene: Another nitroalkene with similar reactivity but different chain length.

    2-Nitrobutene: Similar structure but with a four-carbon chain.

    2-Nitrohexene: Similar structure but with a six-carbon chain.

Uniqueness: 2-Nitro-2-pentene is unique due to its specific chain length and the position of the nitro group. This gives it distinct reactivity and properties compared to other nitroalkenes. Its specific applications and potential in various fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

27748-50-1

Molekularformel

C5H9NO2

Molekulargewicht

115.13 g/mol

IUPAC-Name

(E)-2-nitropent-2-ene

InChI

InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+

InChI-Schlüssel

GRIOPRKVQWFULY-SNAWJCMRSA-N

Isomerische SMILES

CC/C=C(\C)/[N+](=O)[O-]

Kanonische SMILES

CCC=C(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.